

The Discovery and Development of SHP836: An Allosteric SHP2 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has made it an attractive, albeit challenging, drug target. This technical guide provides a comprehensive overview of the discovery and development of **SHP836**, an allosteric inhibitor of SHP2. We will delve into the initial high-throughput screening that identified this novel compound, its mechanism of action, and its characterization through various biochemical and cellular assays. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field. Furthermore, we explore the structural basis of its interaction with SHP2 and its place in the evolution of more potent SHP2 inhibitors.

Introduction: SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various human cancers and developmental disorders like Noonan syndrome. The phosphatase activity of SHP2 is tightly regulated by its two N-terminal SH2 domains, which maintain the protein in a closed, auto-inhibited conformation. Upon cellular stimulation, these SH2 domains bind to specific phosphotyrosine



residues on activated RTKs or their docking proteins, leading to a conformational change that opens the catalytic site and activates SHP2. This activation potentiates signaling through the RAS-MAPK pathway, promoting cell growth and survival. The critical role of SHP2 in oncogenic signaling has made it a high-priority target for therapeutic intervention.

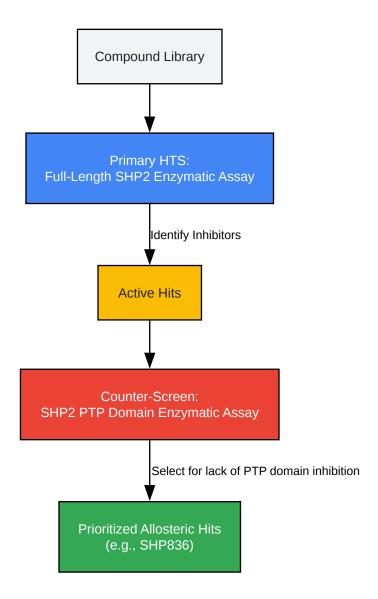
Discovery of SHP836: A High-Throughput Screening Hit

SHP836 was identified by Novartis through a high-throughput screening (HTS) campaign aimed at discovering allosteric inhibitors of SHP2.[1] This screening effort was designed to identify compounds that could stabilize the auto-inhibited conformation of SHP2, a novel approach to circumvent the challenges associated with targeting the highly conserved and charged active site of protein tyrosine phosphatases.

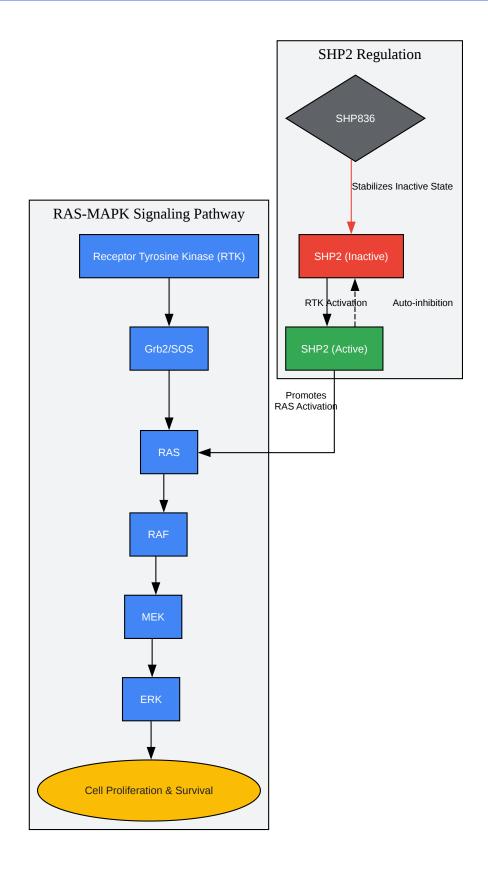
The screening cascade involved a fluorescence-based enzymatic assay using the full-length SHP2 protein.[1][2] To enrich for allosteric inhibitors, active compounds were subsequently tested against the isolated SHP2 protein tyrosine phosphatase (PTP) domain. Compounds that showed inhibitory activity against the full-length enzyme but not the isolated PTP domain were prioritized as potential allosteric modulators.[1] **SHP836** emerged from this screen as a validated hit that exhibited the desired biochemical profile of an allosteric inhibitor.[3]

Logical Flow of the HTS Campaign













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